REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:11]([C:20]2[CH:25]=[CH:24][C:23]([OH:26])=[C:22]([N+:27]([O-])=O)[CH:21]=2)([C:16]([F:19])([F:18])[F:17])[C:12]([F:15])([F:14])[F:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O>CO>[NH2:27][C:22]1[CH:21]=[C:20]([C:11]([C:6]2[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([NH2:1])[CH:5]=2)([C:12]([F:13])([F:14])[F:15])[C:16]([F:17])([F:18])[F:19])[CH:25]=[CH:24][C:23]=1[OH:26]
|
Name
|
|
Quantity
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400 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
1200 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
a Dimroth condenser and a stirrer, and stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer
|
Type
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ADDITION
|
Details
|
to which was added
|
Type
|
DRY_WITH_MATERIAL
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Details
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9.0 g (dry weight) of E196R/W5%Pd
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Type
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TEMPERATURE
|
Details
|
This was heated
|
Type
|
CUSTOM
|
Details
|
kept at 60 to 65° C.
|
Type
|
STIRRING
|
Details
|
with stirring, to which
|
Type
|
CUSTOM
|
Details
|
of 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
After the aqueous hydrazine solution was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |